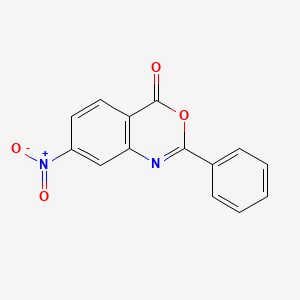

7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38527-51-4 |

|---|---|

Molecular Formula |

C14H8N2O4 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

7-nitro-2-phenyl-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C14H8N2O4/c17-14-11-7-6-10(16(18)19)8-12(11)15-13(20-14)9-4-2-1-3-5-9/h1-8H |

InChI Key |

VZJBDBHHPHPBKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Nitro 2 Phenyl 4h 3,1 Benzoxazin 4 One and Its Substituted Analogs

Conventional Synthetic Routes to 4H-3,1-Benzoxazin-4-ones

Conventional methods for constructing the 4H-3,1-benzoxazin-4-one scaffold predominantly rely on derivatives of anthranilic acid as the starting material. These routes are well-established and widely utilized for their reliability and accessibility of precursors.

A primary and direct method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones is the reaction of an anthranilic acid derivative with an acyl chloride. uomosul.edu.iq Specifically, 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one can be synthesized by reacting 4-nitroanthranilic acid with benzoyl chloride. researchgate.net The reaction is typically carried out in a basic solvent like pyridine (B92270), which facilitates the condensation by neutralizing the hydrogen chloride byproduct. uomosul.edu.iqnih.gov This method involves the use of two equivalents of the acyl chloride for each equivalent of anthranilic acid. uomosul.edu.iq

A study detailed the synthesis of a series of 7-nitro-2-aryl-4H-3,1-benzoxazin-4-ones (3a-k) by reacting 4-nitroanthranilic acid with various substituted benzoyl chlorides in pyridine, achieving yields ranging from 63% to 86%. nih.gov

Table 1: Synthesis of 7-Nitro-2-aryl-4H-3,1-benzoxazin-4-one Analogs (3a-k) via Cyclocondensation nih.gov

| Compound | Ar (Substituent on Benzoyl Chloride) | Yield (%) |

| 3a | 4-methylphenyl | 72 |

| 3b | 4-methoxyphenyl | 68 |

| 3c | 4-chlorophenyl | 81 |

| 3d | 4-bromophenyl | 86 |

| 3e | 2-chlorophenyl | 78 |

| 3f | 3-chlorophenyl | 75 |

| 3g | 3-fluorophenyl | 79 |

| 3h | 2-fluorophenyl | 63 |

| 3i | 4-nitrophenyl | 84 |

| 3j | 3-nitrophenyl | 81 |

| 3k | Phenyl | 70 |

This approach is highly effective for producing a variety of 2-aryl substituted benzoxazinones.

Another common pathway involves the cyclodehydration of N-acyl anthranilic acids. iau.ir This two-step process begins with the acylation of anthranilic acid to form the corresponding N-acyl derivative. The subsequent step is an intramolecular cyclization facilitated by a dehydrating agent. Acetic anhydride (B1165640) is a classic reagent used for this purpose, often leading to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one when anthranilic acid is heated with it. uomosul.edu.iqtandfonline.com Other dehydrating agents that have been employed include thionyl chloride and phosphorus oxychloride. researchgate.net

In a move towards greener chemistry, solvent-free methods using recyclable dehydrating catalysts have been developed. One such study reported the efficient synthesis of various 2-substituted-4H-3,1-benzoxazin-4-ones by mixing N-acyl anthranilic acid derivatives with silica (B1680970) gel or bentonite (B74815) and heating the mixture to its melting point for a few minutes. iau.ir This procedure avoids the use of toxic reagents and lengthy reaction times, providing excellent yields. iau.ir

Table 2: Solvent-Free Synthesis of Benzoxazinones from N-Acyl Anthranilic Acids iau.ir

| Entry | R (Substituent on Acyl Group) | Catalyst | Time (min) | Yield (%) |

| 1a | C₆H₅ | Silica gel | 4 | 92 |

| 1b | 4-ClC₆H₄ | Silica gel | 4 | 90 |

| 1c | 4-BrC₆H₄ | Silica gel | 5 | 95 |

| 1d | 4-CH₃C₆H₄ | Bentonite | 4 | 92 |

| 1e | 4-NO₂C₆H₄ | Bentonite | 5 | 98 |

| 1f | 3-NO₂C₆H₄ | Silica gel | 5 | 96 |

| 1g | 2-ClC₆H₄ | Bentonite | 4 | 90 |

| 1h | CH₃ | Silica gel | 3 | 88 |

This method highlights an efficient and environmentally friendly alternative to traditional dehydration techniques.

However, the nature of the substituents on the anthranilic acid ring can influence the reaction's outcome. A study exploring the reaction of substituted anthranilic acids with orthoesters found that electron-withdrawing groups, such as the nitro group (-NO2), tend to favor the formation of a stable (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] uomosul.edu.iqiau.iroxazin-4-one intermediate, making the final elimination step to the desired benzoxazinone (B8607429) more difficult. nih.gov In contrast, electron-donating groups on the aromatic ring promoted the formation of the fully aromatized 4H-benzo[d] uomosul.edu.iqiau.iroxazin-4-one product. nih.gov

Cyanuric chloride has emerged as a mild and effective reagent for the cyclodehydration of N-acyl anthranilic acids to form 2-substituted 4H-3,1-benzoxazin-4-ones. researchgate.netsemanticscholar.org This method is convenient for preparing both 2-aryl and 2-alkyl substituted analogs. semanticscholar.org The process typically involves reacting the pre-formed N-acylanthranilic acid with cyanuric chloride in a suitable solvent like toluene (B28343) in the presence of a base such as triethylamine. semanticscholar.org The reaction is clean, and the byproduct, hydroxydichloro uomosul.edu.iqiau.irnih.govtriazine, is easily removed due to its solubility in water or insolubility in non-polar organic solvents. semanticscholar.org

A combination of cyanuric chloride and dimethylformamide (DMF) can also be used to efficiently cyclize N-acylated anthranilic acid into 2-functionalized benzoxazine-4-ones under mild conditions. nih.govmdpi.com

Table 3: Synthesis of 2-Substituted 4H-3,1-benzoxazin-4-ones using Cyanuric Chloride semanticscholar.org

| Compound | R (Substituent) | Yield (%) |

| 5a | C₆H₅ | 83 |

| 5b | 4-ClC₆H₄ | 85 |

| 5c | 4-MeOC₆H₄ | 78 |

| 5d | 4-MeC₆H₄ | 81 |

| 5e | 4-NO₂C₆H₄ | 88 |

| 5f | 3-NO₂C₆H₄ | 86 |

| 5h | Me | 75 |

Alternative Synthetic Strategies (e.g., Iminophosphorane Intermediates)

Beyond the conventional routes, several alternative strategies have been developed. One such novel approach involves the use of iminophosphorane intermediates. Specifically, 7-nitro-2-phenyl benzoxazinone has been synthesized by treating an iminophosphorane derived from 2-azido-4-nitrobenzoic acid with benzoyl chloride in the presence of triethylamine. uomosul.edu.iq Other modern methods include palladium-catalyzed reactions, such as the cyclocarbonylation of o-iodoanilines with acid chlorides, which provide another avenue to these heterocyclic structures. nih.gov

Mechanistic Analysis of Formation Pathways for this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. The formation of this compound via the reaction of 4-nitroanthranilic acid with benzoyl chloride is believed to proceed through a well-established two-stage mechanism. uomosul.edu.iqubaya.ac.id

N-Acylation: The first equivalent of benzoyl chloride acylates the amino group of 4-nitroanthranilic acid. The amine functions as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride to form N-benzoyl-4-nitroanthranilic acid. uomosul.edu.iqubaya.ac.id

Mixed Anhydride Formation and Cyclization: The second equivalent of benzoyl chloride reacts with the carboxylic acid group of the N-acylated intermediate. This forms a mixed anhydride, which is a highly reactive species. Subsequently, an intramolecular nucleophilic attack by the amide oxygen onto the carbonyl carbon of the original carboxylic acid group occurs. This attack leads to the closure of the six-membered ring and the elimination of a molecule of benzoic acid, yielding the final this compound product. uomosul.edu.iq

For the cyanuric chloride-mediated cyclization of N-acyl anthranilic acids, the proposed mechanism involves the initial activation of the carboxylic acid. semanticscholar.orgmdpi.com The carboxylate group of the N-acylated anthranilic acid performs a nucleophilic attack on the cyanuric chloride, forming a highly reactive acyl-triazine ester intermediate. This active ester is then susceptible to intramolecular cyclization, where the amide oxygen attacks the carbonyl carbon, leading to the formation of the benzoxazinone ring and the release of dichlorohydroxytriazine. semanticscholar.org

In the one-pot reaction with orthoesters, the proposed mechanism begins with the protonation of the orthoester and subsequent loss of an alcohol molecule to generate a stabilized carbocation. nih.gov The amino group of the anthranilic acid then attacks this carbocation. Following a proton exchange and the loss of a second alcohol molecule, an iminium ion is formed. The final steps involve the intramolecular attack of the carboxylic oxygen on the iminium carbon, followed by the elimination of a third alcohol molecule to yield the aromatic benzoxazinone ring. rsc.orgnih.gov

Influence of Reaction Parameters on Synthesis Efficiency and Selectivity

The synthesis of this compound and its analogs is a process influenced by multiple reaction parameters. The efficiency of the synthesis, measured by the reaction yield, and the selectivity for the desired product are highly dependent on the choice of starting materials, solvents, catalysts, and reaction conditions such as temperature and reaction time. The optimization of these parameters is crucial for developing efficient and scalable synthetic methodologies.

The most common synthetic route involves the condensation of 4-nitroanthranilic acid with various substituted benzoyl chlorides. nih.gov A general method for this transformation is the reaction of 4-nitroanthranilic acid with benzoyl chlorides in pyridine, which acts as both a solvent and a catalyst. nih.govresearchgate.net This approach has been used to generate a library of 7-nitro-2-aryl-4H-benzo[d] nih.goviau.iroxazin-4-ones with yields ranging from 63% to 86%. nih.gov

For instance, the synthesis of various 2-aryl substituted 7-nitro-4H-3,1-benzoxazin-4-ones from 4-nitroanthranilic acid and the corresponding benzoyl chloride in pyridine demonstrates a range of yields depending on the substituent.

Table 1: Yields of Substituted 7-Nitro-2-aryl-4H-3,1-benzoxazin-4-one Analogs nih.gov

| Substituent on 2-phenyl ring | Compound Name | Yield (%) |

|---|---|---|

| 4-Methyl (p-tolyl) | 7-Nitro-2-(p-tolyl)-4H-benzo[d] nih.goviau.iroxazin-4-one | Data not specified in snippet |

| 2-Methyl (o-tolyl) | 7-Nitro-2-(o-tolyl)-4H-benzo[d] nih.goviau.iroxazin-4-one | Data not specified in snippet |

| 2-Bromo | 2-(2-Bromophenyl)-7-nitro-4H-benzo[d] nih.goviau.iroxazin-4-one | 81 |

| 3-Chloro | 2-(3-Chlorophenyl)-7-nitro-4H-benzo[d] nih.goviau.iroxazin-4-one | 75 |

| 3-Fluoro | 2-(3-Fluorophenyl)-7-nitro-4H-benzo[d] nih.goviau.iroxazin-4-one | 79 |

| Naphthalen-1-yl | 2-(Naphthalen-1-yl)-7-nitro-4H-benzo[d] nih.goviau.iroxazin-4-one | 73 |

Alternative synthetic strategies and reaction conditions have also been explored to improve efficiency and adopt more environmentally benign procedures. These include the use of different cyclization agents and solvent-free conditions. For example, the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones can be achieved by the cyclization of N-acyl anthranilic acids. iau.ir One method employs cyanuric chloride as a cyclization agent in anhydrous toluene with triethylamine, which required a week of reflux to afford a 67.8% yield of 2-phenyl-4H-3,1-benzoxazin-4-one. mdpi.com

In contrast, solvent-free methods using dehydrating agents like silica gel or bentonite have been shown to produce excellent yields in a much shorter time. iau.ir These eco-friendly approaches avoid the use of potentially toxic organic solvents. iau.ir The reaction involves mixing N-acyl anthranilic acid derivatives with the dehydrating agent and melting the mixture for a few minutes. iau.ir

Table 2: Comparison of Different Synthetic Methodologies for Benzoxazin-4-ones

| Methodology | Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bain & Smalley | p-Nitroanthranilic acid + Benzoyl chloride | Pyridine | Pyridine | Ambient Temperature | 90 | researchgate.net |

| General Procedure GP-1 | 4-Nitroanthranilic acid + Substituted benzoyl chlorides | Pyridine | Pyridine | Not specified | 73-81 | nih.gov |

| Cyanuric Chloride Method | N-benzoyl anthranilic acid | Cyanuric chloride / Triethylamine | Toluene | Reflux for 1 week | 67.8 (overall 63) | mdpi.com |

| Solvent-Free Method | N-acyl anthranilic acids | Silica gel / Bentonite | None | Melting for a few minutes | Excellent | iau.ir |

| Acetic Anhydride Method | N-acyl anthranilic acid | Acetic anhydride | Acetic anhydride | Not specified | Not specified | uomosul.edu.iq |

The choice of cyclizing agent is another critical parameter. While pyridine is commonly used to facilitate the reaction between an anthranilic acid and an acyl chloride, other reagents like acetic anhydride can be used to cyclize the intermediate N-acyl anthranilic acid to form the benzoxazinone ring. uomosul.edu.iq The use of ultrasound or microwave irradiation has also been reported to promote the synthesis of related benzoxazinone structures, sometimes offering excellent yields under transition-metal-free conditions. nih.gov For some reactions, thermal conditions in the presence of solvents resulted in lower yields compared to sonochemistry. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 7 Nitro 2 Phenyl 4h 3,1 Benzoxazin 4 One

X-ray Crystallography for Comprehensive Molecular and Supramolecular Structural Analysis

Single-crystal X-ray diffraction analysis has been instrumental in unveiling the precise solid-state structure of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one. The compound crystallizes in the monoclinic space group P2₁/c. nih.gov This technique allows for a definitive determination of its molecular geometry and the arrangement of molecules within the crystal lattice.

Precision Determination of Bond Lengths, Bond Angles, and Torsion Angles

The X-ray crystallographic study provides a detailed map of the covalent framework of this compound. The precise measurements of bond lengths and angles confirm the hybridization states of the constituent atoms and reveal the electronic distribution within the molecule. Torsion angles are crucial for defining the three-dimensional conformation of the molecule.

Selected Bond Lengths for this compound

| Bond | Length (Å) |

| O1—C8 | 1.378 (3) |

| O1—C9 | 1.390 (3) |

| O2—C9 | 1.206 (3) |

| N1—C8 | 1.280 (3) |

| N1—C10 | 1.403 (3) |

| N2—C5 | 1.472 (3) |

| C1—C2 | 1.385 (3) |

| C1—C6 | 1.389 (3) |

| C4—C5 | 1.377 (4) |

| C8—C7 | 1.439 (3) |

Selected Bond Angles for this compound

| Angle | Degree (°) |

| C8—O1—C9 | 121.7 (2) |

| C8—N1—C10 | 117.8 (2) |

| C3—C4—C5 | 118.8 (3) |

| N1—C8—O1 | 122.9 (2) |

| O2—C9—O1 | 117.6 (2) |

| O1—C9—C7 | 113.6 (2) |

| N1—C10—C11 | 122.6 (2) |

| N1—C10—C15 | 117.0 (2) |

Selected Torsion Angles for this compound

| Torsion Angle | Degree (°) |

| C9—O1—C8—N1 | -1.9 (4) |

| C9—O1—C8—C7 | 178.6 (2) |

| C10—N1—C8—O1 | 178.5 (2) |

| C8—N1—C10—C11 | -176.9 (2) |

| O1—C9—C7—C2 | -179.2 (2) |

| O2—C9—C7—C6 | -178.7 (3) |

Detailed Mapping of Intramolecular Non-Covalent Interactions (e.g., C–H···O Hydrogen Bonding)

Intramolecular Hydrogen Bond Geometry

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C14—H14A···O2 | 0.93 | 2.41 | 2.738 (3) | 100 |

| Symmetry code: (i) x, y, z |

Characterization of Intermolecular Interactions and Crystal Packing Motifs (e.g., C–H···O Hydrogen Bonding, π–π Stacking Interactions)

The crystal structure of this compound is further stabilized by a network of intermolecular interactions. These include C—H···O hydrogen bonds and weak π–π stacking interactions. nih.gov The intermolecular hydrogen bonds link adjacent molecules, while the π–π stacking interactions, with a centroid-centroid distance of 3.6(17) Å, contribute to the formation of parallel layers along the b-axis. nih.gov

Intermolecular Hydrogen Bond Geometry

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C5—H5A···O1ⁱ | 0.93 | 2.56 | 3.301 (3) | 137 |

| Symmetry code: (i) x+1, -y+1/2, z+1/2 |

Conformational Analysis and Evaluation of Molecular Planarity

The benzoxazinone (B8607429) ring system in the title compound is essentially planar. The phenyl ring is nearly coplanar with this fused ring system, as indicated by the small dihedral angle between them. This near-planarity is a consequence of the extensive π-conjugation throughout the molecule, which is further enhanced by the intramolecular hydrogen bond.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR; Fourier Transform Raman, FT-Raman) for Vibrational Modes and Functional Group Assignment

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While specific experimental FT-IR and FT-Raman spectra for this compound are not detailed in the available literature, the characteristic vibrational modes can be predicted based on its structure and data from similar compounds. bohrium.com

Key expected vibrational bands would include:

C=O stretching: A strong absorption band characteristic of the lactone carbonyl group in the benzoxazinone ring, typically observed in the region of 1750-1770 cm⁻¹. bohrium.com

C=N stretching: A band corresponding to the imine bond within the oxazine (B8389632) ring.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group, which are typically strong and found in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ether linkage within the oxazine ring.

Aromatic C-H and C=C stretching: Multiple bands corresponding to the vibrations of the phenyl and benzene (B151609) rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton NMR, ¹H NMR; Carbon-13 NMR, ¹³C NMR) for Chemical Environment and Connectivity

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, confirming the connectivity established by X-ray crystallography. Although specific ¹H and ¹³C NMR data for this compound are not explicitly provided in the searched literature, the expected chemical shifts can be inferred from analyses of closely related structures. bohrium.comnih.gov

For ¹H NMR, the aromatic protons would appear as a series of multiplets in the downfield region (typically δ 7.0-9.0 ppm). The protons on the nitro-substituted benzene ring would be expected to be the most deshielded due to the electron-withdrawing nature of the nitro group.

In the ¹³C NMR spectrum, the carbonyl carbon of the lactone would exhibit a characteristic signal at a low field (around δ 160 ppm). bohrium.com The carbons of the aromatic rings would resonate in the δ 110-150 ppm range, with the carbon atoms attached to the nitro group and the oxygen and nitrogen atoms of the heterocyclic ring showing distinct chemical shifts due to their electronic environments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's mass, which in turn confirms its elemental formula. While specific HRMS data for this compound is not widely published, data from closely related 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones provide significant insights. For instance, Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique often coupled with high-resolution analyzers, typically shows the deprotonated molecule [M-H]⁻ in negative ion mode.

For a series of synthesized 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones, the ESI-MS data consistently reveals the [M-H]⁻ peak, confirming their molecular weights. nih.gov For the title compound, with a molecular formula of C₁₄H₈N₂O₄ and a molecular weight of 268.22 g/mol , the expected exact mass of the [M-H]⁻ ion would be approximately 267.04. researchgate.net

The fragmentation pathway, often studied using tandem mass spectrometry (MS/MS), would likely involve characteristic losses from the parent ion. For benzoxazinone structures, common fragmentation includes the loss of CO₂, CO, and cleavage of the heterocyclic ring. The presence of the nitro group and the phenyl substituent would also lead to specific fragmentation patterns, aiding in the structural confirmation.

Table 1: Predicted HRMS Data for this compound

| Ion Type | Predicted m/z |

| [M+H]⁺ | 269.0557 |

| [M+Na]⁺ | 291.0376 |

| [M-H]⁻ | 267.0415 |

Note: The data in this table is predicted and serves as a reference for experimental verification.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is crucial for verifying the empirical and molecular formula. The theoretical elemental composition of this compound (C₁₄H₈N₂O₄) is calculated based on its molecular weight of 268.22 g/mol . researchgate.net

Experimental values from the analysis of synthesized batches of related compounds have shown close agreement with calculated values, typically within ±0.4%, which is the standard for confirming the purity and identity of a compound. researchgate.net For a series of 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones, the elemental analysis results were found to be in good agreement with the calculated values. nih.gov

Table 2: Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 62.69 |

| Hydrogen (H) | 3.01 |

| Nitrogen (N) | 10.44 |

| Oxygen (O) | 23.86 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the nature of its chromophoric systems. The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the electronic transitions within its aromatic and heterocyclic systems.

The benzoxazinone nucleus itself is a significant chromophore. The presence of the phenyl ring and the powerful electron-withdrawing nitro group extends the conjugation and influences the energy of the electronic transitions. Typically, aromatic compounds exhibit π → π* transitions, while the presence of heteroatoms with lone pairs (oxygen and nitrogen) and the carbonyl group allows for n → π* transitions.

The spectrum of the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, shows characteristic absorption bands. The introduction of a nitro group at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima due to its strong electron-withdrawing nature, which extends the π-conjugated system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions

| Wavelength (λmax) | Type of Transition | Chromophore |

| ~250-280 nm | π → π | Benzene ring and benzoxazinone system |

| ~300-350 nm | π → π | Extended conjugated system including the nitro group |

| >350 nm (weak) | n → π* | Carbonyl group (C=O) and nitro group (NO₂) |

Note: The specific λmax values can be influenced by the solvent used for the analysis.

Chemical Reactivity and Derivatization Strategies of 7 Nitro 2 Phenyl 4h 3,1 Benzoxazin 4 One

Investigation of Nucleophilic Ring-Opening Reactions of the 4H-3,1-Benzoxazin-4-one Core

The 4H-3,1-benzoxazin-4-one ring system is characterized by two reactive electrophilic sites, the C2 and C4 carbons, making it susceptible to attack by various nucleophiles. nih.gov This reactivity is central to its use as a synthon for a wide range of more complex heterocyclic compounds.

Reactivity with Amines to Yield Quinazolinone Derivatives

One of the most well-documented and synthetically useful reactions of 2-substituted 4H-3,1-benzoxazin-4-ones is their reaction with primary amines to yield 2,3-disubstituted quinazolin-4(3H)-ones. This transformation provides a straightforward route to a class of compounds with significant pharmacological interest.

The reaction of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one with various primary amines leads to the corresponding 3-substituted-7-nitro-2-phenylquinazolin-4(3H)-ones. The general mechanism for this transformation involves the initial nucleophilic attack of the amine on the C4 carbonyl carbon of the benzoxazinone (B8607429) ring. This is followed by the opening of the oxazinone ring to form an intermediate N-acylanthranilamide derivative. Subsequent intramolecular cyclization through the elimination of a water molecule yields the final quinazolinone product.

A variety of amines can be employed in this reaction, including aliphatic and aromatic amines, to generate a diverse library of quinazolinone derivatives. The reaction conditions are typically mild, often involving heating the reactants in a suitable solvent.

| Reactant Amine | Resulting Quinazolinone Derivative | Reference |

| Primary Aromatic Amines | 3-Aryl-7-nitro-2-phenylquinazolin-4(3H)-ones | uomosul.edu.iq |

| Primary Aliphatic Amines | 3-Alkyl-7-nitro-2-phenylquinazolin-4(3H)-ones | uomosul.edu.iq |

| Hydrazine Hydrate | 3-Amino-7-nitro-2-phenylquinazolin-4(3H)-one | raco.cat |

Hydrolytic Degradation Pathways and Structural Rearrangements

The stability of the 4H-3,1-benzoxazin-4-one ring system is pH-dependent, and it can undergo hydrolytic degradation under both acidic and basic conditions. Studies on substituted 2-phenyl-3,1-benzoxazin-4-ones have shown that the site of nucleophilic attack by water or hydroxide (B78521) ions is influenced by the pH of the medium. rsc.org

Under acidic conditions, hydrolysis primarily occurs via the attack of water at the C2 position, leading to the formation of the corresponding N-acylanthranilic acid. rsc.org In contrast, under basic conditions, the hydroxide ion preferentially attacks the C4 carbonyl carbon, also resulting in ring opening to yield the N-acylanthranilate salt. rsc.org The presence of the electron-withdrawing nitro group at the 7-position is expected to influence the rate and potentially the mechanism of these hydrolytic processes, although specific studies on this compound are not extensively detailed in the available literature.

Structural rearrangements of the benzoxazinone ring itself are less common, but the ring system can be utilized in rearrangement reactions to form other heterocyclic structures. For instance, the Bamberger rearrangement, which converts N-phenylhydroxylamines to 4-aminophenols, involves a nucleophilic attack by water in a rearrangement process. wiley-vch.de While not a direct rearrangement of the benzoxazinone, it illustrates the types of transformations that can be initiated by nucleophilic attack on related structures.

Synthetic Transformations at the C2 Position of the Benzoxazinone Nucleus

The substituent at the C2 position of the 4H-3,1-benzoxazin-4-one core plays a crucial role in determining the properties and subsequent reactivity of the molecule. While the focus of this article is on the 2-phenyl derivative, it is important to note that a variety of other substituents can be introduced at this position.

The synthesis of 7-nitro-2-aryl-4H-3,1-benzoxazin-4-ones is typically achieved by reacting 4-nitroanthranilic acid with a range of substituted benzoyl chlorides in the presence of a base like pyridine (B92270). nih.gov This method allows for the introduction of various aryl groups at the C2 position with diverse electronic and steric properties.

Beyond aryl substituents, methods have been developed for the synthesis of 2-alkyl and 2-alkenyl-4H-3,1-benzoxazin-4-ones. For example, a silver-catalyzed intermolecular [4+2]-cycloaddition strategy has been employed to access 2-alkenyl benzoxazin-4-ones from isatoic anhydrides and cyclopropenones. nih.gov Although not specifically demonstrated for the 7-nitro derivative, these synthetic strategies highlight the potential for a wide range of modifications at the C2 position.

| C2 Substituent | Synthetic Method | Reference |

| Substituted Aryl | Reaction of 4-nitroanthranilic acid with substituted benzoyl chlorides | nih.gov |

| Alkenyl | Silver-catalyzed [4+2]-cycloaddition of isatoic anhydrides and cyclopropenones | nih.gov |

| Alkyl | Acid-catalyzed reaction of anthranilic acids with ortho esters | nih.gov |

Reactivity and Modifications Involving the Nitro Functional Group

The nitro group at the 7-position of the benzoxazinone ring is a key functional handle for further derivatization. The most common transformation of an aromatic nitro group is its reduction to an amine. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or tin(II) chloride in an acidic medium. researchgate.net The resulting 7-amino-2-phenyl-4H-3,1-benzoxazin-4-one can then serve as a precursor for a new array of derivatives.

The electron-withdrawing nature of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In principle, a strong nucleophile could displace a suitable leaving group positioned ortho or para to the nitro group. While the parent compound, this compound, does not have a leaving group in an activated position for intermolecular SNAr, this property becomes relevant in the design of related compounds where such reactions are intended.

Mechanistic Studies of Key Chemical Transformations

The conversion of 4H-3,1-benzoxazin-4-ones to quinazolinones upon reaction with amines is a cornerstone of their synthetic utility. Mechanistic investigations have confirmed a two-step process. The first step is the nucleophilic attack of the amine on the electrophilic C4-carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring and the formation of an N-acylanthranilamide intermediate. The second step involves an intramolecular cyclization of this intermediate, where the newly introduced nitrogen attacks the amide carbonyl, followed by the elimination of a molecule of water to afford the stable, aromatic quinazolinone ring system.

The mechanism of hydrolysis has also been investigated for substituted 2-phenyl-3,1-benzoxazin-4-ones. rsc.org These studies, utilizing oxygen-18 enriched water, have shown that the site of initial nucleophilic attack is pH-dependent. In acidic conditions, water attacks the C2 position, while under basic conditions, the hydroxide ion attacks the C4 position. rsc.org The Hammett ρ values for the hydrolysis of substituted 2-phenyl derivatives are consistent with these differing mechanisms in acidic and basic media. rsc.org For the 7-nitro derivative, the strong electron-withdrawing effect of the nitro group is expected to enhance the electrophilicity of the aromatic ring system, thereby influencing the rates of these reactions.

Computational and Theoretical Studies of 7 Nitro 2 Phenyl 4h 3,1 Benzoxazin 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Quantum Chemical Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. nih.gov It is employed to determine optimized geometry, electronic distribution, and other quantum chemical parameters that govern the molecule's behavior.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, which corresponds to the minimum energy on the potential energy surface. For 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one, geometry optimization is performed to find the bond lengths, bond angles, and dihedral angles that define its most stable conformation.

Experimentally, the crystal structure of this compound has been determined, revealing that the molecule is stabilized by both intramolecular and intermolecular hydrogen bonds, as well as weak π–π stacking interactions. researchgate.net In a theoretical study, the calculated geometric parameters from DFT would be compared against these experimental X-ray diffraction data to validate the chosen computational method and basis set. researchgate.net For instance, the planarity of the molecule, indicated by a very small dihedral angle between the phenyl ring and the benzoxazinone (B8607429) system in related compounds, is a key feature to be reproduced by the calculations. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other species. chalcogen.ro

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. chalcogen.ro A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several quantum chemical reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and stability. For the this compound molecule, the presence of the electron-withdrawing nitro group is expected to significantly influence the energies of the frontier orbitals.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors

This table demonstrates the type of data obtained from a typical FMO analysis. Note: Specific values for this compound are not available in the searched literature and are for illustrative purposes only.

| Parameter | Formula | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates polarizability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential value, where red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the carbonyl and nitro groups, identifying them as primary sites for electrophilic interactions. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

NBO and QTAIM are advanced computational methods used to analyze the results of a DFT calculation in more detail, providing deeper insights into chemical bonding and intramolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM) analysis examines the topology of the electron density to define atoms, chemical bonds, and other interactions. This method can identify and characterize both strong covalent bonds and weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, by locating bond critical points (BCPs) in the electron density.

In Silico Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

In a study on a series of 7-nitro-2-aryl-4H-benzo[d] nih.govbohrium.comoxazin-4-ones, molecular docking was performed to investigate their potential as anticancer agents by assessing their interaction with the protease caspase. nih.govbohrium.com The study aimed to identify key binding sites, calculate binding energy, and determine the inhibition constant (Ki) of the compounds. nih.gov Although the specific results for the 2-phenyl derivative were not detailed, two related compounds, 7-nitro-2-(p-tolyl)-4H-benzo[d] nih.govbohrium.comoxazin-4-one (3a) and 2-(naphthalen-1-yl)-7-nitro-4H-benzo[d] nih.govbohrium.comoxazin-4-one (3h), showed high efficiency with significant binding affinity and low inhibition constants. researchgate.netnih.govbohrium.com

The docking process for this compound would involve preparing the 3D structure of the ligand and the target protein. A docking algorithm, such as that used in AutoDock Vina, would then explore various binding poses of the ligand within the active site of the protein, scoring them based on binding energy. researchgate.net The results would highlight the key amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), providing a rationale for the molecule's biological activity.

Table 2: Molecular Docking Results for Related Benzoxazinone Derivatives

This table shows docking results for compounds related to this compound, demonstrating their potential as inhibitors of caspase. Data sourced from a study on potent anticancer agents. nih.govbohrium.com

| Compound | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (nmol) |

| 3a : 7-nitro-2-(p-tolyl)-4H-benzo[d] nih.govbohrium.comoxazin-4-one | Caspase | Not specified | 4.397 |

| 3h : 2-(Naphthalen-1-yl)-7-nitro-4H-benzo[d] nih.govbohrium.comoxazin-4-one | Caspase | Not specified | 3.713 |

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. aidic.itnih.gov These methods are pivotal in modern chemistry and drug discovery, offering a cost-effective and time-efficient alternative to experimental measurements. aidic.itnih.gov For this compound, while specific QSPR models are not extensively documented in public literature, the principles of this methodology can be applied to predict a wide range of its properties and those of its analogues.

The core of QSPR lies in establishing a mathematical correlation between a set of molecular descriptors and a specific experimental property. researchgate.net This relationship, once validated, can be used to predict the property for new or unsynthesized molecules. frontiersin.org

Methodology of a QSPR Study

A typical QSPR study involves several key stages:

Data Set Assembly: A crucial first step is the collection of a high-quality, curated dataset of compounds structurally related to this compound, along with their experimentally measured properties (e.g., melting point, solubility, thermal stability, chromatographic retention index). nih.govnih.gov This set is typically divided into a training set for model development and a test (or validation) set to assess its predictive power. scielo.brnih.gov

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical values known as molecular descriptors are calculated. wiley.comnih.gov These descriptors quantify different aspects of the molecular structure. They can be categorized as:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Based on the 2D representation of the molecule, describing atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Requiring the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Quantum-Chemical (4D): Derived from quantum chemistry calculations, these descriptors describe electronic properties like orbital energies (HOMO, LUMO), dipole moment, and atomic charges. acs.orgnih.gov

Model Development and Validation: Using the training set, statistical methods are employed to build a mathematical model that links a subset of the most relevant descriptors to the property of interest. Common techniques include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov The model's robustness and predictive ability are then rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. scielo.brresearchgate.netresearchgate.net

Illustrative Research Findings

While direct QSPR data for this compound is scarce, studies on related nitroaromatic compounds and benzoxazine (B1645224) derivatives provide insight into the potential application of this methodology. For instance, a QSPR model for the thermal stability of nitroaromatic compounds demonstrated a strong correlation between the heat of decomposition and specific quantum chemical descriptors. nih.gov Another study successfully modeled the oxidation behavior of benzoxazine derivatives, identifying descriptors like HOMO energy and partial surface area as critical predictors.

The following interactive table illustrates the type of data that would be generated in a hypothetical QSPR study on a series of benzoxazinone derivatives to predict a property like melting point.

Table 1: Hypothetical Data for QSPR Modeling of Benzoxazinone Derivatives This table is for illustrative purposes only. The values are not from a published study on these specific compounds.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Melting Point (°C) |

|---|---|---|---|---|

| 2-Phenyl-4H-3,1-benzoxazin-4-one | 223.23 | 2.85 | 42.5 | 115 |

| This compound | 268.23 | 2.95 | 88.3 | 198 |

| 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one | 257.67 | 3.40 | 42.5 | 145 |

Predictive Analytics

The ultimate goal of developing a validated QSPR model is its application in predictive analytics. frontiersin.org Such a model for the this compound series would enable researchers to:

Screen Virtual Libraries: Rapidly predict the properties of a large number of designed, but not yet synthesized, derivatives. This allows for the prioritization of candidates with desirable characteristics for synthesis, saving significant time and resources.

Guide Molecular Design: The descriptors included in the final QSPR model provide valuable insights into the structural features that most influence a given property. kg.ac.rs For example, if a descriptor related to molecular size is found to be a key factor in predicting solubility, chemists can rationally design new derivatives with modified sizes to enhance this property.

Estimate Difficult-to-Measure Properties: Some properties, such as thermal stability or environmental fate parameters, can be complex and costly to determine experimentally. A reliable QSPR model offers a viable means of estimation. nih.govresearchgate.net

The following table demonstrates how a validated QSPR model could be used to predict properties for new, hypothetical derivatives of this compound.

Table 2: Predictive Analytics for Novel Derivatives (Hypothetical) Predictions are based on a hypothetical, unvalidated model for illustrative purposes.

| Hypothetical Derivative | Key Descriptors | Predicted Property (e.g., Solubility) |

|---|---|---|

| 7-Nitro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one | Increased MW, Altered Dipole Moment | Lower |

| 7-Amino-2-phenyl-4H-3,1-benzoxazin-4-one | Decreased PSA, Increased Basicity | Higher |

Structure Activity Relationship Sar Studies of 7 Nitro 2 Phenyl 4h 3,1 Benzoxazin 4 One Analogs

Systematic Exploration of Substituent Effects on Bioactivity (e.g., Enzyme Inhibition, Cellular Proliferation Modulation)

The biological activity of the 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one scaffold is highly sensitive to the nature and position of substituents on the 2-phenyl ring. A systematic approach to understanding these effects involved the synthesis of a library of 7-nitro-2-aryl-4H-benzo[d] mdpi.comnih.govoxazin-4-ones, where the aryl group at the C-2 position was varied. nih.govbohrium.com These analogs were then evaluated for their anti-proliferative potential against human cervical cancer (HeLa) cell lines. nih.gov

The findings from these studies indicate a clear structure-activity relationship. bohrium.com Compounds featuring electron-donating groups (EDGs) on the 2-phenyl ring generally exhibited superior cytotoxic activity compared to those with halogen substituents. bohrium.com For instance, the anti-proliferative effect of compound 3c , which has a hydroxyl group at the para-position of the phenyl ring, was found to be in close match with the reference drug doxorubicin (B1662922). nih.gov In contrast, analogs with halo groups, such as chloro or bromo, tended to show average to lower cytotoxicity. bohrium.com Among the halogenated derivatives, fluoro-substituted compounds demonstrated better results than other halo-analogs. bohrium.com

One study tested eight benzoxazin-4-ones for cytotoxicity in P388 cells, finding that two of the compounds displayed good activity with ID50 values of 9.9 and 8.9 microM. nih.gov The research highlighted that specific substitutions are key to modulating the cytotoxic effects of this class of compounds. nih.gov

The following table summarizes the in vitro cytotoxic effects of selected 7-nitro-2-aryl-4H-benzo[d] mdpi.comnih.govoxazin-4-one analogs on HeLa cells, demonstrating the influence of substituents on the phenyl ring. bohrium.com

Table 1: Cytotoxic Effect of 7-Nitro-2-aryl-4H-benzo[d] mdpi.comnih.govoxazin-4-one Analogs on HeLa Cells

| Compound ID | 2-Aryl Substituent | % Inhibition of Cell Viability |

|---|---|---|

| 3a | p-tolyl | 28.54% |

| 3c | 4-hydroxyphenyl | 44.67% |

| 3e | 2-bromophenyl | 10.34% |

| 3g | 3-fluorophenyl | 21.65% |

| 3k | 4-hydroxy-3-methoxyphenyl | 31.83% |

Data sourced from a study evaluating anti-proliferative potential. nih.govbohrium.com

Delineation of the Role of the Nitro Group and the Phenyl Moiety in Biological Profile

The nitro group (NO₂) at the 7-position of the benzoxazinone (B8607429) ring is a critical determinant of the biological activity of these compounds. The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the entire heterocyclic system. nih.gov This modification can enhance the molecule's interaction with biological targets, such as proteins and enzymes, through various non-covalent interactions. researchgate.net In some cases, the nitro group is considered a pharmacophore, essential for the desired therapeutic action, as its presence can facilitate bioreductive activation or stabilize binding through hydrogen bond formation. nih.govresearchgate.net Studies on 2-aryl-4H-3,1-benzoxazin-4-ones have shown that a nitro-substituted analog was a potent inhibitor of porcine pancreatic elastase and caused significant alterations in the cell cycle of P388 leukemia cells, underscoring the group's importance. nih.gov

Comparative SAR Analysis with other Substituted Benzoxazinone Derivatives

The SAR of this compound analogs, primarily investigated for anticancer activity, can be contrasted with other series of substituted benzoxazinones to understand how the core scaffold and substitution patterns dictate the biological target. nih.govnih.gov

Comparison with Elastase and Cathepsin G Inhibitors: One study on 2-aryl-4H-3,1-benzoxazin-4-ones identified a nitro-containing derivative as an inhibitor of porcine pancreatic elastase. nih.gov In a different study, a library of substituted 4H-3,1-benzoxazin-4-ones was developed to target Cathepsin G, another serine protease. Five compounds were identified as inhibitors, with the most potent exhibiting an IC50 of 0.84 µM and high selectivity over other proteases like thrombin. benthamdirect.com This indicates that the 4H-3,1-benzoxazin-4-one core is a viable scaffold for developing protease inhibitors, with specificity being driven by the substituents at the C-2 position.

Comparison with Factor Xa Inhibitors: The isomeric 1,4-benzoxazinone scaffold has also been extensively studied. Through SAR studies and molecular modeling, researchers identified 4-[5-[(2R,6S)-2, 6-dimethyltetrahydro-1(2H)-pyridinyl]pentyl]-2-phenyl-2H-1, 4-benzoxazin-3(4H)-one as an initial hit against Factor Xa (FXa) with an IC50 of 27 µM. nih.govresearchgate.net Subsequent optimization, including replacing the C-2 phenyl group with a benzenecarboximidamide moiety, led to a highly potent FXa inhibitor with an IC50 of 3 nM. nih.govresearchgate.net This demonstrates that both the benzoxazinone core isomer (1,3- vs. 1,4-) and the nature of the substituents are critical in determining the biological target, shifting the activity from anticancer or elastase inhibition to potent anticoagulation.

Comparison with Butyrylcholinesterase (BuChE) Inhibitors: A series of tricyclic pyrazolo[1,5-c] mdpi.comnih.govbenzoxazin-5(5H)-one derivatives were designed as selective BuChE inhibitors. researchgate.net SAR studies revealed that halogen substitutions at the 7- or 9-positions of the benzoxazinone ring were crucial for potent BuChE inhibition, with the most active compounds having IC50 values in the low micromolar range. researchgate.net This again highlights how modifications to the benzoxazinone ring system and its substituents can direct the molecule's activity towards neurological targets.

Investigation of Molecular Mechanisms Underlying Observed Biological Activities (e.g., Enzyme Binding Modes)

To elucidate the molecular basis for the observed anticancer activity of 7-nitro-2-aryl-4H-benzo[d] mdpi.comnih.govoxazin-4-ones, computational docking studies were performed. nih.gov These studies aimed to predict the binding modes of the synthesized compounds within the active sites of relevant proteins, such as caspases, which are key mediators of apoptosis. nih.gov

The docking analyses revealed that the compounds fit well into the active site of the target protein. Specifically, compounds 3a (p-tolyl) and 3h (4-chlorophenyl) were identified as having a high binding affinity, with calculated inhibition constants (Ki) of 4.397 nM and 3.713 nM, respectively. nih.govbohrium.com The computational models suggest that the benzoxazinone scaffold and its substituents form key interactions with amino acid residues in the enzyme's binding pocket. These interactions, which may include hydrogen bonds and hydrophobic contacts, are believed to stabilize the compound-protein complex, leading to the inhibition of enzyme function and the triggering of apoptosis in cancer cells. nih.gov The pro-apoptotic potential was confirmed experimentally using a Hoechst 33258 staining assay, which showed that the most active compounds induced significant apoptosis in HeLa cells. nih.gov

Similarly, molecular docking of novel 1,4-benzoxazin-2-one derivatives suggested inhibition of the menaquinone-B enzyme in Mycobacterium tuberculosis, with calculated binding scores ranging from -8.0 to -11.0 kcal/mol. nih.gov These computational insights provide a rational framework for understanding the observed biological activities and guide further structural optimization. nih.govnih.gov

Rational Design and Synthesis of Modified Benzoxazinone Scaffolds for Enhanced Potency and Selectivity

The knowledge gained from SAR and computational studies has been instrumental in the rational design of new benzoxazinone derivatives with improved biological profiles. The synthesis of the 7-nitro-2-aryl-4H-benzo[d] mdpi.comnih.govoxazin-4-one library was itself an exercise in rational design, aimed at developing novel anticancer agents by exploring the chemical space around the 2-aryl position. nih.gov

The project started with the synthesis of a series of compounds (3a-k) from 4-nitroanthranilic acid and various benzoyl chlorides. nih.gov The goal was to systematically introduce different functional groups to the benzoxazinone scaffold to create a library for biological screening. nih.gov The results of this screening, which identified compounds with significant cytotoxic and pro-apoptotic potential, serve as a foundation for the next cycle of design. nih.govbohrium.com For example, the finding that compound 3c (4-hydroxyphenyl) exhibited activity comparable to doxorubicin provides a clear lead for further optimization. nih.gov Future rational design efforts could focus on introducing other electron-donating groups or bioisosteric replacements at the para-position of the phenyl ring to potentially enhance potency and improve selectivity for cancer cells over normal cells. This iterative process of design, synthesis, and evaluation is central to modern drug discovery and is well-exemplified by the work on these modified benzoxazinone scaffolds.

Applications of 7 Nitro 2 Phenyl 4h 3,1 Benzoxazin 4 One As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Novel Fused Heterocyclic Systems (e.g., Quinazolinones)

One of the most significant applications of 2-substituted 4H-3,1-benzoxazin-4-ones, including the 7-nitro derivative, is their role as a direct precursor to quinazolin-4(3H)-ones. uomosul.edu.iqnih.gov Quinazolinones are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds. The conversion from a benzoxazinone (B8607429) to a quinazolinone is typically achieved through aminolysis. This reaction involves the nucleophilic attack of an amine on the carbonyl group of the oxazinone ring, leading to the opening of the heterocyclic ring. The resulting intermediate, an N-acyl-2-aminobenzamide derivative, then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable, fused pyrimidinone ring system of the quinazolinone. raco.cat

The reaction is highly versatile, allowing for the introduction of a wide range of substituents at the N-3 position of the quinazolinone ring by simply varying the primary amine used in the reaction. For instance, reacting 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one with ammonium (B1175870) acetate (B1210297) or primary amines leads to the corresponding 7-nitro-2-phenylquinazolin-4(3H)-ones. raco.cat This straightforward and efficient transformation underscores the utility of benzoxazinones as reliable intermediates for generating libraries of substituted quinazolinones.

Table 1: Transformation of 2-Substituted-4H-3,1-benzoxazin-4-ones into Fused Heterocycles

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Aryl-4H-3,1-benzoxazin-4-one | Primary Amines (R-NH₂) | 2-Aryl-3-substituted-quinazolin-4(3H)-one | uomosul.edu.iqnih.gov |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-2-aryl-quinazolin-4(3H)-one | raco.cat |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Thiosemicarbazide | 2-Aryl-3-thioureido-quinazolin-4(3H)-one | raco.cat |

Utility in Multi-Step Organic Synthesis for Complex Molecular Architectures

Beyond the direct synthesis of quinazolinones, this compound serves as a versatile building block for more intricate, multi-step synthetic sequences. The benzoxazinone moiety is a stable yet reactive functional group that can be carried through several synthetic steps before its strategic transformation into other heterocyclic systems. nih.gov This allows for the elaboration of other parts of the molecule before the final ring transformation.

The reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with bifunctional nucleophiles provides a pathway to other fused heterocyclic systems. For example, reaction with o-aminophenol can yield 2-(2-hydroxyphenylaminocarbonyl)phenyl derivatives which can be cyclized to form other structures. raco.cat Similarly, treatment with o-phenylenediamine (B120857) can lead to the formation of benzimidazole-containing architectures. raco.cat The ability to react with various carbon and heteroatom nucleophiles makes the benzoxazinone core a powerful tool for constructing complex molecules. uomosul.edu.iq These transformations highlight the role of this compound not just as a precursor, but as a strategic component in the design of elaborate molecular architectures. nih.gov

Table 2: Synthesis of Various Heterocycles from 2-Substituted-4H-3,1-benzoxazin-4-one

| Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|

| o-Phenylenediamine | Benzimidazole Derivatives | raco.cat |

| 2-Aminophenol | Benzoxazole Derivatives | raco.cat |

Future Research Directions and Emerging Methodologies in Benzoxazinone Chemistry

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-nitroanthranilic acid with benzoyl chloride in the presence of pyridine (B92270). nih.govresearchgate.net While effective, this method relies on stoichiometric reagents and conventional solvents, which present opportunities for green chemistry innovations.

Future research is increasingly focused on the development of more sustainable synthetic pathways. These include the exploration of catalyst-driven processes that minimize waste and enhance atom economy. For instance, the use of transition-metal catalysts and the development of one-pot reactions are promising avenues. nih.gov A notable trend is the adoption of environmentally benign reaction media, such as deep eutectic solvents (DES), which can act as both the solvent and a catalyst, facilitating easier product separation and reducing the reliance on volatile organic compounds. nih.gov Microwave-assisted organic synthesis (MAOS) is another area of active investigation, offering the potential for significantly reduced reaction times and improved energy efficiency compared to conventional heating methods. nih.gov The mechanochemical synthesis, utilizing ball-milling, has also emerged as a solvent-free and efficient alternative for producing benzoxazinone (B8607429) derivatives.

The principles of green chemistry are also being applied to the selection of starting materials. Research into the use of bio-based precursors for the synthesis of the benzoxazinone scaffold is gaining traction, aiming to reduce the carbon footprint of the entire synthetic process.

Application of Advanced Spectroscopic and Imaging Techniques for Deeper Structural Understanding

A thorough understanding of the molecular structure of This compound and its derivatives is fundamental to predicting their reactivity and designing new functionalities. While standard spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy, one-dimensional nuclear magnetic resonance (1D-NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are routinely used for characterization, future research will likely see the increased application of more advanced methods. nih.govbohrium.com

Two-dimensional NMR (2D-NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be instrumental in providing unambiguous assignments of proton and carbon signals, especially for more complex derivatives. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds with high precision.

Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules in the solid state. For This compound , X-ray crystallography has confirmed its molecular geometry and provided insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern its crystal packing. researchgate.net Future work will likely involve the crystallographic analysis of a wider range of derivatives to establish clear structure-property relationships.

Advanced imaging techniques, while less conventional for small molecule characterization, could find applications in studying the localization and interaction of fluorescently tagged benzoxazinone derivatives within biological systems or materials.

Comprehensive Mechanistic Elucidation of Complex Chemical Transformations

A detailed understanding of reaction mechanisms is paramount for optimizing reaction conditions, predicting outcomes, and designing novel transformations. For the synthesis of This compound , the generally accepted mechanism involves the initial acylation of the amino group of 4-nitroanthranilic acid by benzoyl chloride, followed by an intramolecular cyclization and dehydration to form the benzoxazinone ring.

Future research in this area will likely involve a combination of experimental and computational approaches to gain deeper mechanistic insights. Kinetic studies can provide valuable data on reaction rates and the influence of various parameters. The isolation and characterization of reaction intermediates, where possible, can offer direct evidence for a proposed pathway.

Computational chemistry, particularly density functional theory (DFT) calculations, has become a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies, thus providing a detailed, energetic picture of the reaction pathway. Such computational studies can be used to rationalize experimental observations and to predict the feasibility of new, yet to be tested, chemical transformations involving This compound .

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research, and the design of benzoxazinone derivatives is no exception. These computational tools can analyze vast datasets of chemical structures and their associated properties to identify complex patterns that are not readily apparent to human researchers.

Quantitative Structure-Activity Relationship (QSAR) studies are a well-established computational method that can be enhanced by machine learning algorithms. By developing QSAR models for a series of This compound analogues, it is possible to predict the biological activity or other properties of novel, untested compounds. rsc.org This predictive capability can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates.

Design and Synthesis of Next-Generation Benzoxazinone Derivatives with Tuned Properties

Building on the foundational structure of This compound , a key area of future research lies in the rational design and synthesis of next-generation derivatives with finely tuned properties. By systematically modifying the substituents on both the benzoxazinone core and the 2-phenyl ring, it is possible to modulate the electronic, steric, and physicochemical properties of the molecule.

The table below presents a selection of synthesized 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-one derivatives, illustrating the diversity of accessible structures.

| Compound ID | 2-Aryl Substituent | Reference |

| 3a | p-tolyl | nih.gov |

| 3d | 4-Bromophenyl | nih.gov |

| 3g | 3-Fluorophenyl | nih.gov |

| 3h | Naphthalen-1-yl | nih.gov |

Future work will likely focus on creating a broader library of these derivatives and establishing clear structure-property relationships. This will enable the targeted design of molecules with optimized performance for specific applications, whether in materials science, agrochemicals, or as intermediates for the synthesis of more complex chemical entities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitration of the parent 2-phenyl-4H-3,1-benzoxazin-4-one using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). Yield optimization requires careful stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to nitrating agent) and inert atmosphere conditions to prevent side reactions like oxidation or decomposition . Alternative routes include cyclocondensation of substituted o-aminophenols with nitro-substituted benzoyl chlorides, though this method may require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the benzoxazinone core and nitro-phenyl substituents. Crystallization in ethanol or dichloromethane at slow evaporation rates produces suitable crystals. Computational validation (DFT/B3LYP/6-31G**) can supplement experimental data by predicting electronic properties like dipole moments and HOMO-LUMO gaps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify characteristic peaks for C=O (1740–1760 cm⁻¹), NO₂ asymmetric/symmetric stretches (1520–1350 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .

- NMR : ¹H NMR in CDCl₃ shows aromatic protons as multiplet signals (δ 7.2–8.3 ppm), with deshielding effects from the nitro group. ¹³C NMR confirms the carbonyl carbon at δ 160–165 ppm .

- MS : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to confirm the nitro group’s position .

Advanced Research Questions

Q. How does the nitro group at the 7-position influence the compound’s reactivity and biological activity compared to other substituents?

- Methodological Answer : The nitro group’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in enzyme inhibition). Comparative SAR studies with chloro-, methoxy-, or amino-substituted analogs reveal that nitro derivatives exhibit higher antibacterial activity (MIC ~5–10 µg/mL against S. aureus) but lower solubility in aqueous media, necessitating DMSO or PEG-based formulations .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., MIC vs. IC₅₀ measurements) or impurities in synthesized batches. Rigorous quality control steps include:

- HPLC purity checks (>98% purity, C18 column, acetonitrile/water gradient).

- Dose-response curve validation across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin).

- Metabolic stability assays (e.g., microsomal half-life) to distinguish intrinsic activity from pharmacokinetic effects .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with targets like monoacylglycerol lipase (MAGL). The nitro group’s orientation in the binding pocket correlates with inhibitory potency (Ki < 1 µM).

- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories) to predict off-target effects.

- QSAR : Develop models using descriptors like logP, molar refractivity, and Hammett constants to prioritize derivatives for synthesis .

Q. What experimental designs are recommended for studying the compound’s photostability and degradation pathways?

- Methodological Answer :

- Photolysis assays : Expose solutions (10 µM in ethanol) to UV light (254 nm) and monitor degradation via LC-MS. Major degradation products often include nitro-reduced amines or ring-opened carboxylic acids.

- Radical scavenger tests : Add ascorbic acid or TEMPO to identify ROS-mediated pathways.

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze by TLC or NMR for decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.